molecular formula C22H20ClN5O2S B2806923 N-(2-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896306-03-9

N-(2-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2806923
CAS No.: 896306-03-9
M. Wt: 453.95
InChI Key: ZGEAZZPZMVHNKE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of novel heterocyclic compounds derived from related triazole compounds has been extensively studied. These compounds are synthesized through various chemical reactions that involve starting compounds like 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These reactions result in the formation of compounds with potential lipase and α-glucosidase inhibitory activities, indicating their potential therapeutic applications. The characterization of these compounds involves advanced techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies, confirming their complex structures and potential for further chemical modifications (Bekircan, Ülker, & Menteşe, 2015).

Biological Activities and Potential Therapeutic Applications

Several studies focus on the biological activities of triazole derivatives, with particular attention to their antimicrobial, anticancer, and enzyme inhibitory properties. For instance, certain triazole compounds have been evaluated for their lipase and α-glucosidase inhibitory activities, offering insights into their potential therapeutic applications for diseases like diabetes and obesity. The antimicrobial activity of triazole derivatives against a range of bacterial and fungal pathogens highlights their potential as novel antimicrobial agents. Moreover, the anticancer activities of some derivatives, as assessed in cell lines representing various cancer types, underscore their potential in cancer therapy research. These studies involve rigorous screening processes, including the MTT assay for cytotoxicity and specific enzyme inhibition assays, to evaluate the therapeutic potential of these compounds (Ostapiuk, Matiychuk, & Obushak, 2015).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-30-17-10-8-16(9-11-17)14-20-25-26-22(28(20)27-12-4-5-13-27)31-15-21(29)24-19-7-3-2-6-18(19)23/h2-13H,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEAZZPZMVHNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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